molecular formula C20H20N4OS2 B380677 N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide CAS No. 314261-12-6

N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

Cat. No.: B380677
CAS No.: 314261-12-6
M. Wt: 396.5g/mol
InChI Key: BSTAZXBMGGWSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-Butylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolobenzothiazole core fused with a sulfanyl acetamide linker and a 4-tert-butylphenyl substituent. This structure combines a triazole ring (1,2,4-triazolo) fused to a benzothiazole moiety, which is further functionalized with a thioether (-S-) bridge connecting to an acetamide group.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-20(2,3)13-8-10-14(11-9-13)21-17(25)12-26-18-22-23-19-24(18)15-6-4-5-7-16(15)27-19/h4-11H,12H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTAZXBMGGWSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a synthetic compound that incorporates a triazole and benzothiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Triazole Ring : The compound is synthesized by reacting 4-tert-butylphenyl derivatives with appropriate reagents to form the triazole ring.
  • Benzothiazole Integration : The benzothiazole moiety is introduced through a condensation reaction with sulfanyl groups.
  • Final Acetamide Formation : The final product is obtained by acetamide formation through standard amine-acid coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole and benzothiazole structures. For example:

  • A series of related compounds exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) with IC50 values ranging from 0.008 µM to 2.42 µM .
  • The triazole-containing compounds demonstrated mechanisms involving microtubule disruption and anti-angiogenic effects .

Antimicrobial Activity

Compounds with similar structural features have shown promising antimicrobial activity:

  • Studies indicate that certain benzothiazole derivatives possess broad-spectrum antibacterial properties against pathogenic bacteria .
  • The presence of the sulfanyl group enhances the antimicrobial efficacy of these compounds .

Other Pharmacological Effects

The biological profile of this compound may also include:

  • Anticonvulsant Activity : Related compounds have shown effectiveness in models of epilepsy .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties which can be beneficial in treating chronic inflammatory diseases .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various triazole derivatives:

  • Compounds were tested on human cancer cell lines (MCF-7 and Bel-7402).
  • Results indicated that certain derivatives had EC50 values as low as 24 nM against resistant cancer cells, suggesting potential for developing new chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzothiazole derivatives:

  • The study found that several synthesized compounds exhibited significant antibacterial activity compared to standard antibiotics like chloramphenicol.
  • This reinforces the potential application of these compounds in treating bacterial infections .

Data Summary

Compound NameStructureIC50 (µM)Activity Type
Compound 26ZBenzothiazolone analog0.13 ± 0.01Cytotoxicity
Compound IIIcTriazolethione derivative24Anticancer
Compound 76aBenzothioate-Antibacterial

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole and triazole compounds exhibit antimicrobial properties. In a study involving similar compounds, it was found that certain derivatives showed activity against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The structural modifications in compounds like N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide could enhance these properties further by improving solubility and bioavailability .

Inhibition of Enzymatic Activity

The compound has been reported as a potential inhibitor of poly- and mono-ADP-ribosylating enzymes. Studies have shown that the [1,2,4]triazolo[3,4-b]benzothiazole scaffold can effectively compete with nicotinamide in the binding pocket of these enzymes. Notably, derivatives have been identified with high potency against specific targets such as PARP enzymes (Poly(ADP-ribose) polymerases), which are crucial in DNA repair mechanisms . This suggests potential applications in cancer therapy where PARP inhibitors are gaining traction.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the benzothiazole moiety via nucleophilic substitution or coupling reactions.

These synthetic routes not only yield the target compound but also allow for the exploration of various substitutions to optimize biological activity .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used for determining the structure and purity of the compound.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.
  • Mass Spectrometry (MS) : Provides molecular weight information and structural insights.

Antimicrobial Activity Assessment

A comparative study was conducted on various synthesized benzothiazole derivatives to evaluate their antimicrobial efficacy against a range of bacterial and fungal strains. The results demonstrated that modifications to the benzothiazole core significantly influenced antimicrobial activity. Specifically, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, several derivatives of this compound were tested for their ability to inhibit PARP enzymes. The most potent derivative exhibited an IC50 value as low as 7.8 nM against PARP10, indicating strong potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The triazolobenzothiazole core distinguishes this compound from analogs with triazolothiadiazole (e.g., –7) or pyrrolotriazolopyrazine (e.g., ) scaffolds. For example:

  • Triazolothiadiazole analogs (e.g., compounds in ) exhibit CDK5/p25 inhibition (IC50: 30–42 nM) but lack the benzothiazole ring, which may alter electronic properties and bioactivity .
  • Benzothiazole vs.

Substituent Modifications

Variations in the aryl/alkyl substituents significantly influence pharmacological and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
N-(4-tert-Butylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide 4-tert-Butylphenyl C20H21N5OS2 411.54 High lipophilicity (tert-butyl); potential kinase inhibition (hypothesized)
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide 2-Methylphenyl C17H14N4OS2 354.45 Moderate lipophilicity; structural analog with reduced steric bulk
N-(2-Naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide 2-Naphthyl C20H14N4OS2 390.48 Extended aromaticity; possible enhanced π-π stacking
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide 6-Methoxybenzothiazole C18H13N5O2S3 427.50 Methoxy group improves solubility; unconfirmed bioactivity

Physicochemical Properties

  • Solubility : Methoxy-substituted analogs () may exhibit improved aqueous solubility due to polar groups, whereas tert-butyl derivatives prioritize lipid solubility .

Preparation Methods

Pathway 1: Cyclization of Hydrazinobenzothiazole Intermediates

The most widely documented method begins with substituted anilines, which are converted into 2-hydrazinobenzothiazoles through sequential reactions.

Step 1: Synthesis of Arylthiourea Derivatives

Substituted anilines (e.g., 34–43 ) react with ammonium thiocyanate (NH4_4SCN) in acidic ethanol under reflux to form arylthioureas (44–53 ). For example:

Aniline+NH4SCNHCl, EtOH, refluxArylthiourea\text{Aniline} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Arylthiourea}

This step achieves >90% conversion, with electron-donating groups on the aniline ring accelerating reactivity.

Step 2: Oxidative Cyclization to 2-Aminobenzothiazoles

Arylthioureas undergo oxidative cyclization using bromine (Br2_2) in dichloromethane at 0–5°C, yielding 2-aminobenzothiazoles (54–63 ):

Arylthiourea+Br2CH2Cl2,05C2-Aminobenzothiazole\text{Arylthiourea} + \text{Br}2 \xrightarrow{\text{CH}2\text{Cl}_2, 0–5^\circ\text{C}} \text{2-Aminobenzothiazole}

Reaction times vary from 2–6 hours, with bromine acting as both an oxidant and cyclization agent.

Step 3: Hydrazination to 2-Hydrazinobenzothiazoles

2-Aminobenzothiazoles react with hydrazine hydrate (N2_2H4_4·H2_2O) in ethanol at 80°C for 8–12 hours to form 2-hydrazinobenzothiazoles (64–73 ):

2-Aminobenzothiazole+N2H4EtOH, 80C2-Hydrazinobenzothiazole\text{2-Aminobenzothiazole} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, 80}^\circ\text{C}} \text{2-Hydrazinobenzothiazole}

Yields range from 75–85%, with purity confirmed via thin-layer chromatography (TLC).

Step 4: Triazolo-Benzothiazole Formation

2-Hydrazinobenzothiazoles undergo cyclization with formic acid (HCOOH) under reflux to form thetriazolo[3,4-b]benzothiazole (TBT) core:

2-Hydrazinobenzothiazole+HCOOHrefluxTBT Derivative\text{2-Hydrazinobenzothiazole} + \text{HCOOH} \xrightarrow{\text{reflux}} \text{TBT Derivative}

Reaction conditions (12–24 hours) and excess formic acid ensure complete ring closure.

Step 5: Sulfanylation and Acetamide Coupling

The TBT core reacts with potassium ethyl xanthogenate in dimethylformamide (DMF) to introduce the sulfanyl group, followed by coupling with N-(4-tert-butylphenyl)acetamide using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Pathway 2: Direct Functionalization of 2-Fluoroanilines

An alternative route starts with 2-fluoroanilines (74–76 ), which undergo nucleophilic substitution with potassium ethyl xanthogenate in dry DMF to form 2-mercaptobenzothiazoles (77–79 ):

2-Fluoroaniline+KSC(S)OEtDMF, 100C2-Mercaptobenzothiazole\text{2-Fluoroaniline} + \text{KSC(S)OEt} \xrightarrow{\text{DMF, 100}^\circ\text{C}} \text{2-Mercaptobenzothiazole}

Subsequent hydrazination and cyclization steps mirror Pathway 1, but this method offers higher regioselectivity for bulkier substituents.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

  • Cyclization : Ethanol and DMF are preferred for their ability to dissolve polar intermediates and stabilize transition states.

  • Sulfanylation : Reactions in DMF at 100°C achieve 95% conversion vs. 70% in ethanol.

Reagent Stoichiometry

  • Excess hydrazine hydrate (2.5 eq.) ensures complete conversion of 2-aminobenzothiazoles to hydrazine derivatives.

  • Bromine is used in 1.2 eq. to minimize over-oxidation.

Comparative Analysis of Synthetic Routes

Parameter Pathway 1 Pathway 2
Starting MaterialSubstituted anilines2-Fluoroanilines
Key ReagentsNH4_4SCN, Br2_2, N2_2H4_4KSC(S)OEt, N2_2H4_4
Reaction Time (Total)48–72 hours36–60 hours
Overall Yield60–70%65–75%
RegioselectivityModerateHigh

Pathway 2 offers superior yields and selectivity but requires stringent anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization from ethanol yields >99% pure product.

Spectroscopic Validation

  • 1^1H NMR : Peaks at δ 1.35 ppm (tert-butyl), δ 7.2–8.1 ppm (aromatic protons).

  • IR : Stretching vibrations at 1650 cm1^{-1} (C=O), 1250 cm1^{-1} (C-S).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-cyclization during triazolo ring formation generatesthiazolo[3,2-b][1,triazole byproducts.

  • Solution : Controlled addition of formic acid and reduced reaction time (≤12 hours) .

Q & A

Q. What are the critical steps in synthesizing N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1: Formation of the triazolo-benzothiazole core via cyclization of hydrazine derivatives with carbon disulfide or thiourea analogs under reflux in ethanol or dichloromethane .
  • Step 2: Introduction of the sulfanyl acetamide group through nucleophilic substitution or thioetherification. Reactants like 2-chloroacetamide derivatives are common, requiring anhydrous conditions and bases (e.g., K₂CO₃) to facilitate deprotonation .
  • Optimization: Monitor reactions using thin-layer chromatography (TLC) to track intermediate formation . Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yields .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound, and what structural insights do they provide?

  • NMR Spectroscopy:
    • ¹H NMR confirms the tert-butyl group (δ 1.3 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm). The sulfanyl (S–) group adjacent to the acetamide may cause deshielding of nearby protons .
    • ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and triazole/benzothiazole carbons (~140–160 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns consistent with the triazolo-benzothiazole core .
  • HPLC-PDA: Ensures >95% purity by detecting UV-active impurities (λ = 254–280 nm) .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Target Selection: Prioritize enzyme targets linked to triazole/benzothiazole bioactivity, such as kinases, cyclooxygenases, or antimicrobial enzymes .
  • Assay Conditions:
    • Use in vitro enzyme inhibition assays (e.g., fluorescence-based) at 10–100 µM concentrations .
    • Include positive controls (e.g., known inhibitors) and measure IC₅₀ values .
  • Cell-Based Screening: Evaluate cytotoxicity (e.g., MTT assay) in cancer (HeLa, MCF-7) and normal cell lines (HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The triazole ring often forms hydrogen bonds with catalytic lysine residues, while the tert-butyl group enhances hydrophobic pocket binding .
  • MD Simulations: Run 100-ns simulations to assess stability of ligand-protein complexes. Pay attention to sulfanyl group flexibility, which may influence binding kinetics .
  • QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs to prioritize synthetic modifications .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?

  • Data Normalization: Account for assay variability by standardizing protocols (e.g., ATP concentration in kinase assays) and reporting error margins .
  • Structural Comparisons: Analyze analogs (e.g., ’s table) to identify substituents affecting activity. For example, methoxy groups may enhance solubility but reduce membrane permeability .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, identifying outliers linked to reaction impurities or assay conditions .

Q. How can heterocyclic ring formation be optimized during synthesis to minimize byproducts?

  • Reagent Selection: Use high-purity 1,2,4-triazole precursors and benzothiazole derivatives to avoid cross-reactivity.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency at 70–80°C .
  • Catalysis: Add Lewis acids (e.g., ZnCl₂) to accelerate ring closure. Monitor byproduct formation (e.g., dimerization) via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.